molecular formula C20H14Cl2IN3 B5072477 2-(4-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride

2-(4-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride

Cat. No.: B5072477
M. Wt: 494.2 g/mol
InChI Key: DPRNUTOXFOOJEL-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine typically involves multi-step organic reactions. A common route might include:

    Formation of the Quinazoline Core: Starting with a suitable anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.

    Substitution Reactions: Introduction of the 4-chlorophenyl and 4-iodophenyl groups can be achieved through nucleophilic aromatic substitution reactions.

    Amidation: The final step often involves the formation of the amine group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the halogenated phenyl groups, potentially converting them to their corresponding aniline derivatives.

    Substitution: The compound can participate in various substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenated positions can be targeted using nucleophiles under basic conditions.

Major Products

The major products from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce aniline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic applications, particularly in the treatment of cancer or inflammatory diseases.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(4-bromophenyl)quinazolin-4-amine
  • 2-(4-chlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine
  • 2-(4-chlorophenyl)-N-(4-methylphenyl)quinazolin-4-amine

Uniqueness

The presence of the iodine atom in 2-(4-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride might confer unique properties, such as increased molecular weight and potential for specific interactions with biological targets that are not observed with other halogenated derivatives.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClIN3.ClH/c21-14-7-5-13(6-8-14)19-24-18-4-2-1-3-17(18)20(25-19)23-16-11-9-15(22)10-12-16;/h1-12H,(H,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRNUTOXFOOJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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